tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3R)-3-fluoropiperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDTEGPWDYPHT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CCCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl carbamate and a fluorinated piperidine in the presence of a suitable base and solvent. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Drug Development
tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system.
Case Study: Antidepressant Activity
Research indicates that derivatives of fluoropiperidines can exhibit antidepressant-like effects. A study evaluated the efficacy of similar compounds in animal models, demonstrating significant improvements in depressive behaviors, suggesting that this compound may have similar therapeutic potential .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. It may serve as a scaffold for developing new treatments for neurological disorders.
Data Table: Neuropharmacological Studies
| Study | Compound | Effect | Model |
|---|---|---|---|
| This compound | Antidepressant-like | Mouse model | |
| Similar fluorinated piperidines | Anxiolytic effects | Rat model |
Synthesis and Functionalization
This compound can be synthesized through various methods involving the reaction of piperidine derivatives with tert-butyl carbamate.
Synthesis Methodology
- Starting Materials : 3-fluoropiperidine and tert-butyl carbamate.
- Reaction Conditions : Typically involves coupling agents and solvents under controlled temperatures.
- Yield Optimization : Adjusting reaction time and temperature can enhance yields.
Applications in Material Science
Beyond medicinal applications, this compound can be explored in material science for creating functionalized polymers or as a building block in organic synthesis.
Polymer Chemistry
This compound can act as a monomer or additive in polymer formulations, potentially improving properties such as flexibility and thermal stability.
Data Table: Polymer Applications
| Application | Property Enhanced | Mechanism |
|---|---|---|
| Coatings | Increased durability | Cross-linking with other monomers |
| Adhesives | Improved adhesion properties | Interaction with substrates |
Mechanism of Action
The mechanism of action of tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application .
Comparison with Similar Compounds
Functional Group and Stereochemical Impact
- Fluorine vs. Hydroxyl/Methyl : Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to hydroxyl or methyl groups . However, hydroxyl groups improve solubility via hydrogen bonding .
- Stereochemistry : The (3R,4R) configuration in analogs like tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate influences receptor binding selectivity, as seen in kinase inhibitors .
Biological Activity
tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group, a fluorinated piperidine ring, and a carbamate functional group, which contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.3 g/mol
- CAS Number : 2202263-12-3
- Purity : Typically ≥97% .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biochemical effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Cytotoxicity : Some investigations have shown that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of specific metabolic enzymes |
Case Studies
-
Cytotoxicity in Cancer Models :
A study evaluated the effect of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a lead compound for anticancer drug development. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, highlighting its potential application in developing new antimicrobial agents.
Q & A
Basic Question: What are the standard synthetic routes for tert-butyl N-{[(3R)-3-fluoropiperidin-3-yl]methyl}carbamate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves constructing the fluorinated piperidine core followed by introducing the tert-butyl carbamate group. Key steps include:
- Fluorination : Selective fluorination at the 3-position of the piperidine ring using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
- Carbamate Formation : Reaction of the amine intermediate with tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to promote nucleophilic substitution .
- Optimization : Adjusting solvent polarity (DMF enhances yield and selectivity for sterically hindered intermediates) and temperature (0–25°C to minimize side reactions) .
- Monitoring : Use gas chromatography (GC) or liquid chromatography (LC) to track reaction progress and purity .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination position and purity; ¹H/¹³C NMR resolves stereochemistry (e.g., distinguishing 3R vs. 3S configurations) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (232.3 g/mol) and detects isotopic patterns .
- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained (using SHELX programs for refinement) .
- HPLC/GC : Quantifies purity (>97% as per commercial standards) and identifies byproducts like de-fluorinated or Boc-deprotected species .
Advanced Question: How does stereochemistry at the 3R position influence biological activity, and what methods validate stereochemical integrity during synthesis?
Answer:
- Biological Impact : The 3R configuration affects binding to enzymes or receptors (e.g., fluorinated piperidines in kinase inhibitors). For example, 3R vs. 3S analogs show differences in IC₅₀ values due to spatial compatibility with active sites .
- Validation Methods :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Optical Rotation : Compares experimental [α]D values with literature data for known stereoisomers .
- Stereospecific Synthesis : Use of enantiopure starting materials (e.g., (R)-3-fluoropiperidine precursors) ensures configuration retention .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for tert-butyl carbamate derivatives?
Answer:
Discrepancies often arise from subtle differences in:
- Solvent Effects : Polar solvents (DMF) improve solubility of intermediates but may promote hydrolysis; non-polar solvents (toluene) favor Boc protection but slow kinetics .
- Catalyst Choice : Lewis acids (e.g., ZnCl₂) accelerate carbamate formation but may complex with fluorine, reducing yield .
- Workup Protocols : Inadequate quenching of excess Boc₂O or incomplete extraction can artificially inflate purity readings .
Example Data Comparison:
| Study | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | DMF | None | 78 | 95 |
| B | THF | ZnCl₂ | 65 | 89 |
Advanced Question: What strategies mitigate fluorination side reactions (e.g., ring-opening or over-fluorination) during synthesis?
Answer:
- Controlled Reagent Stoichiometry : Use 1.1–1.3 equivalents of DAST to minimize over-fluorination .
- Low-Temperature Conditions : Conduct fluorination at –20°C to reduce electrophilic attack on the piperidine ring .
- Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups before fluorination .
- Post-Reaction Quenching : Rapid addition of aqueous NaHCO₃ neutralizes residual fluorinating agents .
Advanced Question: How can computational modeling guide the design of tert-butyl carbamate derivatives for target-specific applications?
Answer:
- Docking Studies : Predict binding poses with receptors (e.g., GPCRs or proteases) using software like AutoDock Vina. The tert-butyl group’s hydrophobicity and fluorine’s electronegativity are key parameters .
- QM/MM Simulations : Analyze transition states in fluorination or Boc-deprotection steps to optimize reaction pathways .
- SAR Analysis : Correlate substituent effects (e.g., replacing fluorine with chlorine) with activity trends using 3D-QSAR models .
Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >98%?
Answer:
- Catalyst Degradation : Homogeneous catalysts (e.g., chiral Pd complexes) may lose activity in batch reactors; switch to flow chemistry for consistent ee .
- Crystallization-Induced Asymmetry : Use chiral resolving agents (e.g., tartaric acid derivatives) during recrystallization to enhance ee .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor ee during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
